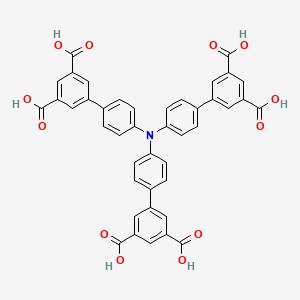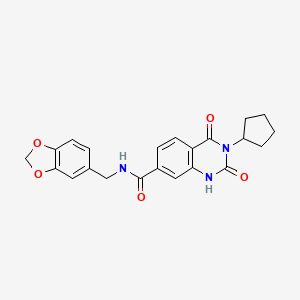
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
The compound 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of benzamides that inhibit stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. Similarly, paper describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are related to the compound . Lastly, paper focuses on the synthesis of various benzimidazole derivatives with antioxidant and antimicrobial activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis described in paper involves the creation of imidazolylbenzamides through a series of reactions including the formation of Schiff's bases and subsequent cyclization. Although the exact synthesis of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups: the trimethoxybenzamide moiety, the imidazole ring, and a thioether linkage. These groups are known to influence the binding affinity and selectivity of the molecule to biological targets. For instance, the imidazole ring is a common motif in drug design due to its resemblance to the histidine side chain, which is often found in enzyme active sites .
Chemical Reactions Analysis
Benzamides and imidazole-containing compounds can undergo various chemical reactions. They can act as ligands in coordination chemistry, participate in nucleophilic substitution reactions, or undergo further functionalization. The presence of the thioether could also allow for oxidation or alkylation reactions, potentially modifying the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. The trimethoxy groups could increase solubility in organic solvents, while the imidazole might increase solubility in water due to its polar nature. The overall molecule is likely to have a moderate molecular weight, which could be beneficial for oral bioavailability. The presence of multiple aromatic rings suggests it might absorb UV light, which could be used in spectroscopic analysis .
Applications De Recherche Scientifique
Electrophysiological Activity in Cardiac Research
- Synthesis and Cardiac Electrophysiological Activity : This research focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for heart-related applications. The study highlighted the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity (Morgan et al., 1990).
Cancer Research and Anticancer Evaluation
- Anticancer Evaluation of Benzamides : A series of substituted benzamides, including trimethoxyphenyl derivatives, were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Anti-Fibrosis and Pharmacokinetics
- Pharmacokinetics and Anti-Fibrosis Potential : The pharmacokinetics and metabolism of a related ALK5 inhibitor compound were investigated for its potential in suppressing renal and hepatic fibrosis. This study included the examination of its distribution in various organs and its metabolism in different animal models (Kim et al., 2008).
Other Applications in Medicinal Chemistry
- Synthesis and Reactions for Various Applications : Research has been conducted on the synthesis and reactions of derivatives involving imidazole and benzamide components, showing potential applications in various medicinal chemistry areas (Shaabani et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . The compound’s interaction with these targets leads to changes in cellular processes, disrupting normal cell function and potentially leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tubulin, it disrupts the microtubule network, affecting cell division . By inhibiting Hsp90, it affects protein folding and stability, potentially leading to protein misfolding and aggregation .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability in the body.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-5-7-15(8-6-14)17-13-24-22(25-17)30-10-9-23-21(26)16-11-18(27-2)20(29-4)19(12-16)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLZRBQXFQLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
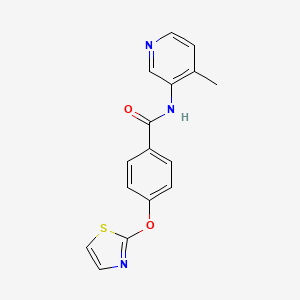
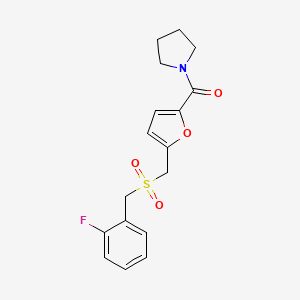

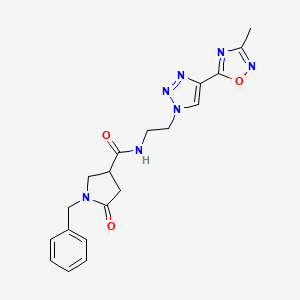
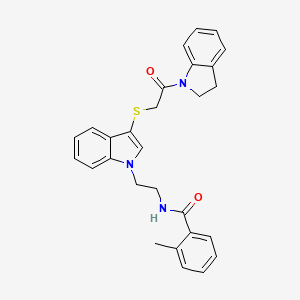
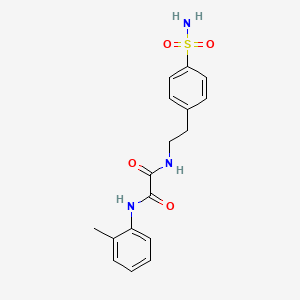

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
